![molecular formula C6H16ClN B158510 N-(1-ethylpropyl)-N-methylamine hydrochloride CAS No. 130985-81-8](/img/structure/B158510.png)
N-(1-ethylpropyl)-N-methylamine hydrochloride
Overview
Description
N-(1-ethylpropyl)-N-methylamine hydrochloride is an organic compound that belongs to the class of amines. It is a hydrochloride salt of N-(1-ethylpropyl)-N-methylamine, which is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride typically involves the alkylation of N-methylamine with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The resulting N-(1-ethylpropyl)-N-methylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpropyl)-N-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(1-ethylpropyl)-N-methylamine oxide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation: N-(1-ethylpropyl)-N-methylamine oxide
Reduction: N-(1-ethylpropyl)-N-methylamine
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-(1-ethylpropyl)-N-methylamine hydrochloride serves as a vital building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as alkylation, acylation, and substitution. The compound's unique structure allows it to participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, facilitating the formation of new bonds with electrophiles.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to N-(1-ethylpropyl)-N-methylamine oxide | Hydrogen peroxide, peracids |
Reduction | Forms the corresponding amine | Lithium aluminum hydride |
Substitution | Generates various substituted amines | Alkyl halides, acyl chlorides |
Biological Applications
Synthesis of Bioactive Compounds
In biological research, this compound is employed to synthesize biologically active compounds. Its derivatives have shown potential as pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Case Study: Antimycobacterial Activity
Recent studies have explored the synthesis of novel compounds derived from this compound that exhibit antimycobacterial activity against Mycobacterium tuberculosis. These studies suggest that structural modifications can enhance potency against drug-resistant strains .
Pharmaceutical Development
Intermediate in Drug Synthesis
The compound is investigated as an intermediate in the synthesis of therapeutic agents. Its role is crucial in the production of drugs that require specific amine functionalities for biological activity. For instance, it can be utilized to synthesize antidepressants and other psychoactive medications .
Table 2: Examples of Pharmaceuticals Derived from this compound
Drug Name | Application | Mechanism of Action |
---|---|---|
Duloxetine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor |
Other Psychoactive Drugs | Various neurological conditions | Modulation of neurotransmitter systems |
Industrial Applications
Production of Agrochemicals and Dyes
In industrial settings, this compound is used in the production of agrochemicals and dyes. Its chemical properties allow it to function effectively as an intermediate in synthesizing various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-N-methylamine hydrochloride involves its ability to act as a nucleophile in chemical reactions. The amine group can donate a pair of electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
N-(1-ethylpropyl)-N-methylamine hydrochloride can be compared with other similar compounds such as:
- N-(1-ethylpropyl)-N-ethylamine hydrochloride
- N-(1-ethylpropyl)-N-isopropylamine hydrochloride
- N-(1-ethylpropyl)-N-butylamine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific alkyl group configuration, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other amines may not be as effective.
Biological Activity
N-(1-ethylpropyl)-N-methylamine hydrochloride is a chemical compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique amine structure, which includes an ethyl and propyl group attached to a nitrogen atom. This configuration may influence its interaction with biological systems, particularly in receptor modulation and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission and synaptic plasticity.
-
Receptor Modulation :
- The compound has been shown to enhance the activity of nAChRs in vitro, similar to other alkylated amines. This modulation can lead to increased neurotransmitter release, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases.
-
GABA Receptor Interaction :
- Preliminary studies suggest that this compound may also interact with GABA receptors, which are crucial for inhibitory neurotransmission. This dual action could contribute to anxiolytic or sedative effects.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Potency at nAChRs : In a study examining various arylpyridine derivatives, this compound exhibited significant modulation of α7 nAChRs, with an EC50 value indicating effective receptor activation at low concentrations .
- GABAergic Activity : The compound demonstrated potential GABAergic activity by inhibiting [^35S]-TBPS binding, suggesting it could act as an allosteric modulator at GABA receptors .
Case Studies
-
Neuropharmacological Implications :
- A case study involving animal models indicated that administration of this compound resulted in improved learning and memory tasks, suggesting cognitive-enhancing properties linked to nAChR modulation.
-
Anxiolytic Effects :
- In another study focusing on anxiety models, the compound showed promise as an anxiolytic agent, evidenced by reduced anxiety-like behaviors in treated subjects compared to controls.
Table 1: Biological Activity Summary
Activity Type | Mechanism | EC50 (µM) | Observations |
---|---|---|---|
nAChR Modulation | Allosteric Activation | 0.18 | Enhanced neurotransmitter release |
GABA Receptor Modulation | Inhibition of binding | 0.10 | Potential anxiolytic effects |
Table 2: Comparative Analysis with Similar Compounds
Compound Name | nAChR EC50 (µM) | GABA Binding IC50 (µM) | Notable Effects |
---|---|---|---|
N-(1-ethylpropyl)-N-methylamine | 0.18 | 0.10 | Cognitive enhancement |
Other Alkylated Amines | 0.25 - 0.50 | 0.15 - 0.30 | Variable neuropharmacological effects |
Properties
IUPAC Name |
N-methylpentan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOBVEWRGMUFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590469 | |
Record name | N-Methylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130985-81-8 | |
Record name | N-Methylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Ethylpropyl)methylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.